N-(2-benzoylphenyl)-2-chloroacetamide
Overview
Description
N-(2-benzoylphenyl)-2-chloroacetamide is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It has been identified as a novel series of antidiabetic N-(2-benzoylphenyl)-l-tyrosine derivatives which are potent, selective PPARγ agonists .
Molecular Structure Analysis
The molecular structure of N-(2-benzoylphenyl)-2-chloroacetamide has been investigated using Density Functional Theory (DFT). The geometry of the compound was optimized by the B3LYP method with a 6-311+G (d) basis set . Further details about the molecular structure would require more specific studies.Scientific Research Applications
Synthetic Applications
N-(2-Benzoylphenyl)-2-chloroacetamide and its derivatives are frequently used in chemical syntheses. For instance, N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide was synthesized by reacting 2,5-bis(2-hydroxylphenyl)-1,3,4-oxadiazole with N-benzyl-2-chloroacetamide, showcasing its role in creating complex organic structures (Wei Wang et al., 2008). Additionally, it's used as a building block for synthesizing fused thiazolo[3,2-a]pyrimidinones, indicating its versatility in organic synthesis (B. Janardhan et al., 2014).
Biological and Pharmaceutical Research
In the pharmaceutical field, derivatives of N-(2-benzoylphenyl)-2-chloroacetamide have been identified as potent peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. This discovery has led to the development of potent antihyperglycemic and antihyperlipidemic agents, showcasing the compound's potential in treating conditions like type 2 diabetes (B. Henke et al., 1998). Moreover, its analogues have shown promise in cancer treatment, indicating their potential as anti-tumor and proapoptotic compounds (B. T. Prabhakar et al., 2006).
Material Science and Photovoltaics
N-(2-Benzoylphenyl)-2-chloroacetamide derivatives have also found applications in material sciences. For example, their use in dye-sensitized solar cells (DSSCs) has been explored, with certain compounds showing good light-harvesting efficiency and free energy of electron injection, making them potential candidates for photovoltaic applications (Y. Mary et al., 2020).
properties
IUPAC Name |
N-(2-benzoylphenyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMNRRQRDQNAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366413 | |
Record name | N-(2-benzoylphenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828116 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-benzoylphenyl)-2-chloroacetamide | |
CAS RN |
23207-75-2 | |
Record name | N-(2-benzoylphenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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